
3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C17H17N5O2S and its molecular weight is 355.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Compounds related to "3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide" have been synthesized through various chemical reactions, highlighting their importance in the field of organic chemistry. For example, novel transformations of amino and carbonyl/nitrile groups in thiophenes have led to the synthesis of thienopyrimidines and thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines, showcasing the compound's utility in creating heterocyclic structures with potential biological activities (Pokhodylo, Shyyka, Savka, & Obushak, 2010). Similarly, azetidinone derivatives, such as 2-oxo-N-[(10H-phenothiazin-10-yl)alkyl] derivatives, have been synthesized and characterized, indicating the structural versatility and potential for further chemical modifications of these compounds (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).
Potential Biological Activities
These compounds have been evaluated for various biological activities, including antibacterial, antifungal, antitubercular, and antimicrobial effects. For instance, a series of 2-azetidinone derivatives showed acceptable activities against bacterial, fungal, and mycobacterial strains, suggesting their potential as lead compounds for developing new antimicrobial agents (Sharma, Samadhiya, Srivastava, & Srivastava, 2012). Moreover, the synthesis of compounds like 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides has led to novel structures with potential for antimicrobial evaluation and docking studies, further underscoring the importance of these compounds in medicinal chemistry (Talupur, Satheesh, & Chandrasekhar, 2021).
Mécanisme D'action
Target of Action
The primary target of this compound is the enzyme xanthine oxidase (XO) . XO is a type of oxidoreductase, an enzyme that catalyzes the transfer of electrons from one molecule to another. It plays a crucial role in the catabolism of purines in the body, where it catalyzes the oxidation of hypoxanthine to xanthine and then xanthine to uric acid .
Mode of Action
The compound interacts with its target, XO, by inhibiting its activity . This inhibition prevents the oxidation of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing the production of uric acid
Biochemical Pathways
The inhibition of XO affects the purine catabolism pathway. Under normal conditions, XO catalyzes the last two steps of purine catabolism, which involves the conversion of hypoxanthine to xanthine and then xanthine to uric acid. By inhibiting XO, this compound prevents these conversions, leading to a decrease in uric acid production .
Pharmacokinetics
It was noted that the compound displayed favorable drug-like properties This suggests that it may have good absorption, distribution, metabolism, and excretion (ADME) properties, which would impact its bioavailability
Result of Action
The primary result of the compound’s action is a reduction in the levels of uric acid in the body . This could potentially be beneficial in conditions such as gout, where there is an overproduction of uric acid.
Propriétés
IUPAC Name |
3-[4-(phenoxymethyl)triazol-1-yl]-N-thiophen-2-ylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c23-17(18-16-7-4-8-25-16)21-10-14(11-21)22-9-13(19-20-22)12-24-15-5-2-1-3-6-15/h1-9,14H,10-12H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVGQZSHPPRVBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CS2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


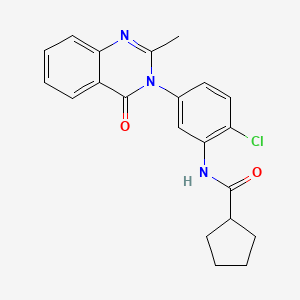
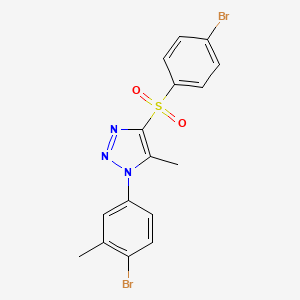
![2-(3-(3,4-dichlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2457405.png)
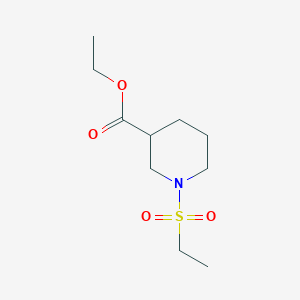
![1-({[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B2457407.png)
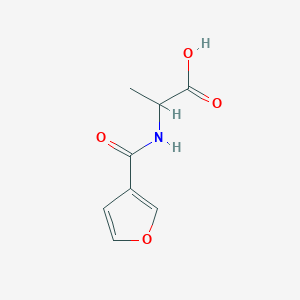
![N-(1,3-benzodioxol-5-ylmethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2457411.png)
![(Z)-ethyl 1-methyl-5-oxo-2-((3,4,5-trimethoxybenzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2457412.png)

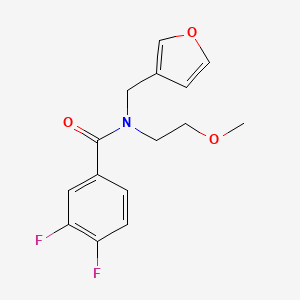
![2-{2-[(Benzenesulfonyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-YL}-N-phenylacetamide](/img/structure/B2457417.png)

